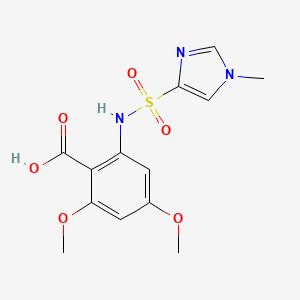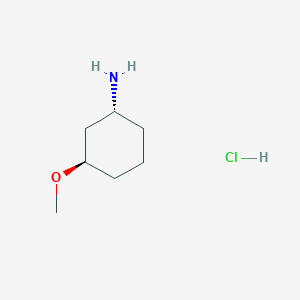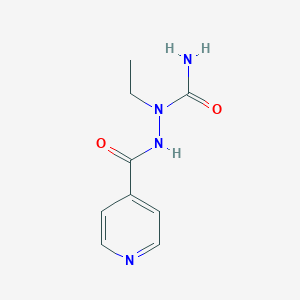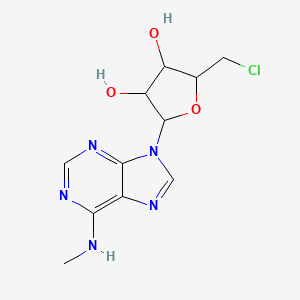
2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxy groups and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid typically involves multiple steps. One common approach is to start with the benzoic acid derivative, which is then functionalized with methoxy groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the imidazole sulfonamide moiety, making it less versatile in terms of biological interactions.
6-Methyl-2,4-dimethoxybenzoic acid: Similar structure but with a methyl group instead of the imidazole sulfonamide moiety.
Imidazole-4-sulfonamide derivatives: Share the imidazole sulfonamide moiety but differ in the rest of the molecular structure.
Uniqueness
2,4-Dimethoxy-6-(1-methyl-1H-imidazole-4-sulfonamido)benzoic acid is unique due to the combination of the benzoic acid core with methoxy groups and the imidazole sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H15N3O6S |
|---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
2,4-dimethoxy-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H15N3O6S/c1-16-6-11(14-7-16)23(19,20)15-9-4-8(21-2)5-10(22-3)12(9)13(17)18/h4-7,15H,1-3H3,(H,17,18) |
InChI Key |
HGOJNDUCFYYBGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC(=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
![4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12272568.png)
![N-(3-chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B12272575.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)


![1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12272592.png)
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B12272614.png)
![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12272633.png)
![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)

